molecular formula C9H7F4NO B13110355 (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate CAS No. 569687-72-5

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

Cat. No.: B13110355
CAS No.: 569687-72-5
M. Wt: 221.15 g/mol
InChI Key: NKCZIPLEILNDDB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is an organic compound characterized by the presence of a fluorinated phenyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-fluorobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methyl 2,2,2-trifluoroethanoate
  • (4-Fluorophenyl)methyl 2,2,2-trifluoroacetamide
  • (4-Fluorophenyl)methyl 2,2,2-trifluoroethanamine

Uniqueness

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other similar compounds. The presence of both fluorinated phenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

569687-72-5

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

(4-fluorophenyl)methyl 2,2,2-trifluoroethanimidate

InChI

InChI=1S/C9H7F4NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2

InChI Key

NKCZIPLEILNDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=N)C(F)(F)F)F

Origin of Product

United States

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